Clocortolone acetate
Description
Overview of Glucocorticoid Compounds and Clocortolone (B1669192) Acetate's Position
Glucocorticoids are broadly classified based on their chemical structure and relative potency. The structural backbone is a steroid nucleus, which can undergo various substitutions to yield compounds with differing pharmacological characteristics. plasticsurgerykey.comresearchgate.net Modifications like the introduction of double bonds, halogen atoms (such as chlorine and fluorine), hydroxyl groups, and methyl groups, as well as esterification at positions like C17 or C21, contribute to the diverse range of synthetic glucocorticoids available. researchgate.net
Clocortolone acetate (B1210297) features a chlorinated and fluorinated steroid structure, along with an acetate ester at the C21 position. uni.lu These specific substitutions place it within a group of halogenated corticosteroids. Halogenation, particularly at the C9 position with fluorine, is known to enhance both glucocorticoid and mineralocorticoid activities, although the focus in dermatological research is primarily on the glucocorticoid effects. researchgate.net The esterification at C21 with an acetate group is a common modification in topical corticosteroids aimed at increasing lipophilicity, which can improve percutaneous absorption and enhance potency. researchgate.net
While clocortolone pivalate (B1233124) (clocortolone trimethylacetate), a C21 ester with a pivalate group, is a well-documented synthetic glucocorticoid marketed in some regions and studied in various contexts, clocortolone acetate represents a related ester form that is also relevant for research into the structure-activity relationships and formulation science of topical corticosteroids. wikipedia.orgnih.govbiosynth.com Research into different ester forms, such as the acetate and pivalate, allows for comparative studies on how the ester moiety influences properties like skin penetration, metabolic conversion, and interaction with the glucocorticoid receptor.
Evolution of Topical Corticosteroid Research Paradigms
The research landscape for topical corticosteroids has evolved significantly since the initial reports of using hydrocortisone (B1673445) topically in the 1950s. plasticsurgerykey.commdpi.com Early research focused on identifying chemical modifications to the cortisol structure that would increase potency and improve efficacy for treating inflammatory skin conditions. researchgate.netplasticsurgerykey.com This led to the development of increasingly potent compounds through strategies like halogenation and esterification. researchgate.netplasticsurgerykey.com
Subsequent research paradigms have expanded beyond simply increasing potency to encompass a more nuanced understanding of the interaction between the corticosteroid molecule, the vehicle formulation, and the skin barrier. In vitro percutaneous absorption evaluations, coupled with in vivo studies (such as vasoconstrictor assays, although their correlation with clinical outcome is debated), became important tools for screening and developing effective topical delivery systems. researchgate.netplasticsurgerykey.com
Contemporary research into topical corticosteroids, including compounds like this compound, involves detailed investigations into their molecular mechanisms of action, including binding to glucocorticoid receptors and subsequent modulation of gene expression to influence inflammatory pathways. plasticsurgerykey.comnih.govnih.govncats.io Furthermore, research explores the impact of different formulations on drug delivery and efficacy, as well as strategies to optimize the therapeutic index by maximizing desired local effects while minimizing potential systemic absorption and local side effects. researchgate.netnih.gov The development of advanced analytical techniques, such as UPLC-MS, also facilitates the study of glucocorticoids in various matrices, including environmental samples from occupational settings involved in their production, highlighting the ongoing need for research into their handling and detection. nih.gov
Rationale for Continued Academic Inquiry into this compound
Continued academic inquiry into this compound is warranted for several reasons, reflecting the ongoing need to deepen our understanding of corticosteroid behavior and optimize their use. Despite the availability of numerous topical corticosteroids, research continues to explore the subtle differences in their pharmacological profiles, which can be influenced by seemingly minor structural variations like the nature of the ester group.
Research into this compound contributes to the broader understanding of structure-activity relationships within the glucocorticoid class. By studying how the acetate moiety, in conjunction with the specific halogenation pattern of clocortolone, affects properties such as receptor binding affinity, metabolic fate in the skin, and interaction with formulation components, researchers can gain insights applicable to the design of future corticosteroid molecules with improved profiles. researchgate.netresearchgate.net
Furthermore, ongoing research paradigms in dermatology emphasize personalized medicine and optimizing treatment strategies. Understanding the specific characteristics of different corticosteroids, including those like this compound, allows for more informed decisions regarding their potential use in various skin conditions and patient populations. Research findings related to its intrinsic properties, even outside of direct clinical trials, can inform preclinical assessments and contribute to the foundational knowledge base. The evolution of research techniques, such as advanced analytical methods and in silico modeling, provides new avenues for investigating the behavior of compounds like this compound at a molecular level. nih.govresearchgate.net
Detailed research findings on this compound's interaction with biological targets, its stability in different environments, and its percutaneous absorption characteristics in various models contribute valuable data to the scientific community. This fundamental research is crucial for advancing the field of topical drug delivery and the development of more effective and targeted therapies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClFO5/c1-12-7-15-16-9-18(26)17-8-14(28)5-6-23(17,4)24(16,25)20(30)10-22(15,3)21(12)19(29)11-31-13(2)27/h5-6,8,12,15-16,18,20-21,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLCFGLEYFDCN-CDACMRRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4258-85-9 | |
| Record name | (6α,11β,16α)-21-(Acetyloxy)-9-chloro-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4258-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clocortolone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004258859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clocortolone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14652 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLOCORTOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85061HTR8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms of Action of Clocortolone Acetate
Glucocorticoid Receptor (GR) Agonist Activity
As a corticosteroid, the fundamental action of clocortolone (B1669192) is initiated by its binding to and activation of the glucocorticoid receptor (GR). ncats.ionih.gov This interaction triggers a cascade of intracellular events, starting with conformational changes in the receptor and culminating in the regulation of target gene transcription.
Molecular Binding Dynamics with Glucocorticoid Receptors
Clocortolone acetate's efficacy is closely linked to its molecular structure, which dictates its binding affinity for the glucocorticoid receptor. The structure of clocortolone, which includes halogenation at positions C-6 and C-9, is designed to enhance its affinity for the GR. nih.gov While specific quantitative binding affinity data for clocortolone acetate (B1210297) is not extensively published in comparative studies, the principles of glucocorticoid-receptor interaction are well-established. The binding affinity of various glucocorticoids for the GR can differ significantly based on their molecular substituents. nih.gov For instance, modifications such as esterification can either increase or decrease binding affinity and lipophilicity, which in turn affects the steroid's potency. nih.gov Generally, higher receptor affinity is correlated with greater topical anti-inflammatory potency. nih.govdrugbank.com
Table 1: Factors Influencing Glucocorticoid Receptor Binding Affinity
| Molecular Modification | General Effect on Binding Affinity | Reference |
| Halogenation (e.g., C-6, C-9) | Enhances receptor affinity | nih.gov |
| 17α-OH or 21-OH substitution | Increases affinity | nih.gov |
| 17α-OAc or 21-OAc substitution | Decreases affinity | nih.gov |
| Elongation of ester chain (C-17, C-21) | Increases affinity | nih.gov |
Glucocorticoid Receptor Trafficking and Nuclear Translocation
In its inactive state, the glucocorticoid receptor resides primarily in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90 and Hsp70). uconn.edunih.govyoutube.com The binding of a ligand, such as clocortolone, to the receptor's ligand-binding domain induces a conformational change. oup.com This change causes the dissociation of the heat shock proteins and other chaperones. nih.govyoutube.com
The now-activated ligand-receptor complex rapidly translocates from the cytoplasm into the nucleus. uconn.edunih.gov This process is facilitated by nuclear localization signals on the receptor. nih.govnih.gov Once inside the nucleus, the clocortolone-GR complex can modulate gene expression in two primary ways:
Trans-activation: The complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to an increase in the transcription of anti-inflammatory proteins. nih.govoup.com
Trans-repression: The complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of pro-inflammatory gene expression. This interaction leads to a decrease in the synthesis of pro-inflammatory mediators.
Downstream Cellular Signaling Pathways Modulated by this compound
The nuclear actions of the clocortolone-GR complex result in the modulation of several key enzymatic pathways involved in the inflammatory process. The overarching effect is the suppression of potent inflammatory mediators. nih.gov
Inhibition of Phospholipase A2 Pathway
A central mechanism of glucocorticoid anti-inflammatory action is the inhibition of the Phospholipase A2 (PLA2) enzyme. nih.govnih.govnih.gov PLA2 is responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. nih.govfrontiersin.org Arachidonic acid serves as the common precursor for the biosynthesis of eicosanoids, a major class of inflammatory mediators. nih.govfrontiersin.org By disrupting this initial step, clocortolone effectively cuts off the supply chain for producing a wide range of pro-inflammatory molecules. nih.govdroracle.ai
Induction of Lipocortin Synthesis
The inhibition of Phospholipase A2 is not direct but is mediated through the induction of a family of inhibitory proteins called lipocortins, now more commonly known as annexins (e.g., Annexin (B1180172) A1). nih.govnih.govnih.gov The activated clocortolone-GR complex binds to GREs on the promoter regions of annexin genes, upregulating their transcription and leading to increased synthesis of these proteins. nih.govnih.gov These newly synthesized annexins then interfere with the activity of PLA2, preventing it from accessing its phospholipid substrate and thereby blocking the release of arachidonic acid. nih.govdroracle.airesearchgate.net Studies have shown that glucocorticoid treatment stimulates the expression of lipocortin-1 in cells like alveolar macrophages. nih.govcnr.it The induction process requires time for mRNA and protein synthesis. nih.gov
Regulation of Inflammatory Mediator Biosynthesis (e.g., Prologlandins, Leukotrienes)
By inhibiting the release of arachidonic acid, this compound effectively suppresses the downstream production of two major classes of inflammatory mediators: prostaglandins (B1171923) and leukotrienes. nih.govnih.govfrontiersin.org
Prostaglandins: The cyclooxygenase (COX) pathway, which converts arachidonic acid into prostaglandins, is starved of its substrate. Prostaglandins are responsible for mediating vasodilation, pain, and fever associated with inflammation. frontiersin.org
Leukotrienes: The 5-lipoxygenase (5-LOX) pathway, which converts arachidonic acid into leukotrienes, is also blocked. Leukotrienes are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability. frontiersin.org
This comprehensive blockade of eicosanoid production is a cornerstone of the anti-inflammatory effect of this compound. droracle.ainih.gov
Anti-inflammatory and Immunosuppressive Actions at the Cellular Level
The anti-inflammatory and immunosuppressive effects of this compound are mediated through its interaction with intracellular glucocorticoid receptors (GR). This interaction initiates a cascade of genomic and non-genomic events that ultimately modulate the inflammatory response.
This compound significantly influences the function and recruitment of various immune cells involved in the inflammatory process. By binding to glucocorticoid receptors within these cells, it alters their activity and migration to sites of inflammation. biopharmaservices.com
The primary mechanism involves the inhibition of the accumulation of inflammatory cells, such as macrophages and neutrophils, at the site of inflammation. nih.gov This is achieved by reducing the production and release of adhesion molecules and chemotactic factors that are responsible for attracting these cells. nih.gov Furthermore, this compound has been shown to reduce the activity and proliferation of T-lymphocytes, which play a central role in cell-mediated immunity and chronic inflammation. nih.gov This dampening of the immune response is a key component of its immunosuppressive action. biopharmaservices.com
Studies on glucocorticoids have demonstrated their ability to inhibit the differentiation of macrophages towards a pro-inflammatory M1 phenotype. While the migration of macrophages may not be directly affected, their functional state at the site of inflammation is altered, leading to a reduction in the inflammatory response. The recruitment of neutrophils, another key player in the acute inflammatory response, is also attenuated by glucocorticoids through the decreased expression of neutrophil-specific chemoattractants.
Table 1: Effects of this compound on Immune Cell Function and Recruitment
| Immune Cell Type | Effect of this compound | Mechanism of Action |
|---|---|---|
| T-lymphocytes | Reduced activity and proliferation | Dampening of the immune response contributing to chronic inflammation. nih.gov |
| Macrophages | Inhibition of differentiation towards a pro-inflammatory phenotype | Alteration of functional state at the site of inflammation. |
| Neutrophils | Impeded accumulation at the site of application | Inhibition of the production and release of adhesion molecules and chemotactic factors. nih.gov |
A pivotal aspect of this compound's anti-inflammatory and immunosuppressive activity is its ability to modulate the production of cytokines and chemokines. These signaling molecules are crucial for orchestrating and amplifying the inflammatory cascade.
Upon binding to the glucocorticoid receptor, the this compound-receptor complex translocates to the nucleus, where it influences gene expression. nih.gov A primary outcome of this is the suppression of pro-inflammatory cytokine transcription. nih.govnih.gov This includes key inflammatory mediators such as various interleukins (IL), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). nih.gov By inhibiting the synthesis of these molecules, this compound effectively curtails the inflammatory response. nih.gov
Furthermore, this compound promotes the synthesis of anti-inflammatory proteins. A notable example is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins (such as lipocortin-1). clinicaltrials.gov These proteins play a crucial role in controlling the biosynthesis of potent inflammatory mediators like prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. clinicaltrials.gov Arachidonic acid is released from membrane phospholipids by the enzyme phospholipase A2, and by inhibiting this enzyme, this compound effectively reduces the production of these inflammatory mediators. nih.govclinicaltrials.gov
Table 2: Impact of this compound on Cytokine and Chemokine Production
| Cytokine/Chemokine Class | Effect of this compound | Underlying Mechanism |
|---|---|---|
| Pro-inflammatory Cytokines (e.g., ILs, TNF-α, IFN-γ) | Suppression of production | Modulation of gene expression via glucocorticoid receptor binding. nih.govnih.gov |
| Anti-inflammatory Proteins (e.g., Lipocortin-1) | Enhanced synthesis | Induction of phospholipase A2 inhibitory proteins. nih.gov |
| Prostaglandins and Leukotrienes | Decreased production | Inhibition of phospholipase A2 and subsequent release of arachidonic acid. nih.govclinicaltrials.gov |
Vasoconstrictive Properties and Their Pharmacodynamic Relevance
In addition to its anti-inflammatory and immunosuppressive effects, this compound possesses significant vasoconstrictive properties. clinicaltrials.gov This action contributes to its therapeutic efficacy by reducing erythema (redness) and edema (swelling) at the site of application.
The precise mechanism of corticosteroid-induced vasoconstriction is not fully elucidated, but it is believed to involve the inhibition of the release of various endogenous vasodilators, such as histamine (B1213489) and kinins. This leads to the narrowing of the small blood vessels in the upper dermis. The degree of vasoconstriction is often used as a surrogate marker for the potency of topical corticosteroids in pharmacodynamic studies. researchgate.net The vasoconstrictor assay is a standardized method used to evaluate and compare the potency of different topical corticosteroid formulations. researchgate.net
The vasoconstrictive effect of this compound is clinically relevant as it helps to alleviate the visible signs of inflammation. By reducing blood flow to the affected area, it diminishes redness and helps to decrease the leakage of fluid from capillaries, thereby reducing swelling. This property, combined with its anti-inflammatory and immunosuppressive actions, makes this compound an effective agent for the management of inflammatory dermatoses. clinicaltrials.gov
Table 3: Summary of Vasoconstrictive Properties of this compound
| Property | Description | Pharmacodynamic Relevance |
|---|---|---|
| Mechanism | Inhibition of the release of endogenous vasodilators. | Reduction of blood flow to the inflamed area. |
| Clinical Effect | Reduction of erythema and edema. | Alleviation of visible signs of inflammation. clinicaltrials.gov |
| Potency Assessment | Vasoconstrictor assays are used to determine potency. | Provides a standardized measure of topical corticosteroid activity. researchgate.net |
Pharmacokinetics and Biotransformation of Clocortolone Acetate
Percutaneous Absorption Dynamics and Determinants
The extent to which topical corticosteroids are absorbed through the skin is governed by a multifactorial process. drugs.comrxlist.com Key determinants include the integrity of the epidermal barrier, the composition of the vehicle carrying the drug, and the use of occlusive dressings. drugs.comrxlist.comdrugbank.com
The stratum corneum serves as the primary barrier to percutaneous absorption. jcadonline.com When this barrier is compromised, the penetration of topical agents is significantly increased. drugs.comrxlist.com Conditions such as inflammation or other skin diseases can disrupt the integrity of the epidermal barrier, leading to greater absorption of clocortolone (B1669192). drugs.comrxlist.comdrugbank.com While topical corticosteroids are effective in reducing inflammation, some studies suggest they can also induce abnormalities in the stratum corneum's lipid synthesis and structure, which may, in turn, affect barrier recovery. jcadonline.com Therefore, the state of the epidermal barrier is a critical factor in determining the degree of absorption.
The vehicle in which a topical corticosteroid is formulated plays a crucial role in the release and penetration of the active ingredient. drugs.comnih.gov The goal is to optimize the lipophilicity of the molecule to achieve good penetration through the stratum corneum, leading to higher epidermal concentrations. nih.gov
The cream base for clocortolone pivalate (B1233124) 0.1% is an emollient formulation containing key excipients that influence its pharmacokinetic profile. nih.govwikipedia.org These include:
White Petrolatum: Acts as an occlusive agent. nih.govwikipedia.org
Mineral Oil: Functions as a humectant. nih.govwikipedia.org
Stearyl Alcohol: A long-chain fatty alcohol emollient. nih.govwikipedia.org
These ingredients help to maintain the integrity of the stratum corneum's permeability barrier, improve hydration, and reduce transepidermal water loss. nih.govbmctoday.net The careful design of the vehicle is intended to enhance drug delivery by ensuring the active drug is released effectively and penetrates the skin to where it can exert its therapeutic activity. nih.govwhiterose.ac.uk The solubility of the drug within the vehicle is a key factor; for instance, a drug delivered in a suspension (where it has low solubility in the vehicle) may show greater efficacy than when delivered in a solution, as this can force its partitioning into the stratum corneum. whiterose.ac.uk
The use of occlusive dressings over the application site substantially enhances the percutaneous absorption of topical corticosteroids, including clocortolone. drugs.comrxlist.comdrugbank.com Occlusion increases skin hydration, which can significantly boost the penetration of lipid-soluble, non-polar molecules. By trapping moisture, the stratum corneum becomes more permeable, allowing for a greater amount of the drug to pass through. This technique can be a valuable therapeutic adjunct for managing resistant dermatoses. drugs.comrxlist.com Covering treated areas can increase the amount of medicine absorbed through the skin, which may lead to systemic effects. drugs.com
| Factor | Effect on Percutaneous Absorption | Mechanism |
|---|---|---|
| Compromised Epidermal Barrier (e.g., inflammation, skin disease) | Increased Absorption drugs.comrxlist.com | Disruption of the stratum corneum allows for easier passage of the drug. |
| Formulation Vehicle | Variable; designed to enhance penetration nih.gov | Affects drug solubility, release, and partitioning into the skin. Emollient bases can also improve barrier hydration. nih.govwhiterose.ac.uk |
| Occlusive Dressings | Substantially Increased Absorption drugs.comrxlist.comdrugbank.com | Increases skin hydration and temperature, making the stratum corneum more permeable. |
Systemic Exposure and Distribution Research
Once absorbed through the skin, topical corticosteroids enter pharmacokinetic pathways similar to those of systemically administered corticosteroids. drugs.comrxlist.comdrugbank.com They bind to plasma proteins to varying degrees, are primarily metabolized in the liver, and are subsequently excreted by the kidneys. drugs.comrxlist.com Some metabolites may also be excreted in the bile. drugs.comrxlist.com
Conditions that augment systemic absorption include the application of more potent steroids, use over large surface areas, prolonged use, and the addition of occlusive dressings. drugs.com However, pharmacological studies have indicated that there is little systemic absorption of clocortolone pivalate. nih.govnih.gov A combined safety analysis from clinical trials involving 559 subjects using clocortolone pivalate 0.1% cream found no evidence of hypothalamic-pituitary-adrenal (HPA) axis suppression or other systemic events related to the drug. nih.gov Systemic reactions were not observed in clinical trials, suggesting a low potential for systemic absorption when used as directed. nih.gov
The objective of topical dermatological products is to maximize drug concentration at the site of action within the skin while minimizing systemic uptake. nih.gov For clocortolone, studies have concluded that after topical application, the drug is readily bioavailable for local activity in the skin but has limited potential to enter the systemic circulation. nih.gov Research in animal models (rats) demonstrated that the majority of topically applied clocortolone remains at the application site, with only about 2% reaching the deeper layers of the stratum corneum. nih.gov This localized bioavailability is crucial for its therapeutic effect in treating skin conditions with a favorable safety profile regarding systemic effects. nih.gov
| Condition | Treatment Group | Percentage of Patients with Good or Excellent Response |
|---|---|---|
| Psoriasis / Contact Dermatitis | Clocortolone Pivalate 0.1% Cream | Significantly more than vehicle |
| Vehicle | (Data for specific percentage not provided) |
Metabolic Pathways and Excretion Studies
Following systemic absorption, clocortolone acetate (B1210297), like other topical corticosteroids, undergoes biotransformation and is subsequently eliminated from the body. The pharmacokinetic pathways are similar to those of corticosteroids administered systemically nih.govnih.govdrugbank.com.
Hepatic Metabolism of Topical Corticosteroids
The primary site for the metabolism of systemically absorbed corticosteroids is the liver nih.govdrugbank.comnih.govmedscape.com. After penetrating the skin and entering the bloodstream, these compounds are transported to the liver where they undergo biotransformation nih.gov. While specific metabolic pathways for clocortolone acetate are not extensively detailed in the literature, the general process for corticosteroids involves various enzymatic reactions.
Corticosteroids are generally metabolized by cytochrome P450 3A4 (CYP3A4) enzymes mdpi.com. Common metabolic modifications include the addition of hydroxyl groups, the reduction of carbonyl groups, and ring methylations nih.gov. For esterified corticosteroids, intraepidermal de-esterification can also be a principal mechanism of metabolism . However, clocortolone is noted to be structured in a way that it is not metabolized within the skin itself pdr.net. Its fluorination and substituted 17-hydroxyl group contribute to this stability in the skin, with metabolism occurring primarily once it reaches the liver pdr.net.
| Metabolic Site | Key Enzymes | Common Reactions | Metabolite Characteristics |
|---|---|---|---|
| Liver (Primary) nih.govnih.gov | Cytochrome P450 3A4 (CYP3A4) mdpi.com | Hydroxylation, Carbonyl Reduction, Methylation nih.gov | Generally more polar and water-soluble for easier excretion. |
| Skin | Esterases | De-esterification (for some corticosteroids) | Clocortolone is not metabolized in the skin pdr.net |
Renal and Biliary Excretion Routes
The elimination of topical corticosteroids and their metabolites occurs predominantly through the kidneys via urine nih.govnih.govnih.govmedscape.com. A smaller portion of the metabolites is also excreted through the bile into the feces nih.govnih.govnih.govpdr.net. This dual-route elimination ensures the clearance of the metabolized compounds from the systemic circulation.
For clocortolone specifically, the metabolites formed in the liver are excreted by the kidneys, with some also being eliminated into the bile nih.govpdr.net. Research on other topical corticosteroids, such as betamethasone (B1666872) 17-valerate, has shown that the amount of the drug excreted in the urine is very low, typically less than 3% of the applied dose nih.gov. This low recovery rate in urine suggests that systemic absorption from intact skin is generally minimal nih.gov. A study focusing on a related compound, clocortolone trimethylacetic acid, did not detect the substance in the serum or urine of subjects after topical application, further supporting the idea of a very low level of systemic permeation nih.gov.
| Excretion Route | Description | Percentage of Excretion (Example) | Compounds Excreted |
|---|---|---|---|
| Renal (Kidney) nih.govnih.gov | The primary pathway for eliminating metabolites from the body via urine. | Major route. A study on Betamethasone 17-valerate found <3% of the applied dose excreted renally nih.gov. | Metabolites of clocortolone and other corticosteroids nih.govpdr.net. |
| Biliary (Bile/Feces) nih.govnih.gov | A secondary pathway where metabolites are excreted into the bile and then eliminated via feces. | Minor route nih.govpdr.net. | Some metabolites of clocortolone and other corticosteroids nih.govpdr.net. |
Clinical Efficacy and Therapeutic Application Research of Clocortolone Acetate
Efficacy in Corticosteroid-Responsive Dermatoses
Clocortolone (B1669192) acetate (B1210297) has been extensively studied in randomized, controlled trials for a range of corticosteroid-responsive skin disorders. drugs.com It has consistently shown greater efficacy as a monotherapy when compared to a vehicle in treating these conditions. drugs.com
Clinical trials have established the efficacy of clocortolone pivalate (B1233124) 0.1% cream in the treatment of atopic dermatitis. drugs.com In a series of six parallel, double-blind, placebo-controlled trials involving 109 patients treated with clocortolone pivalate 0.1% cream and 100 with a vehicle, statistically significant improvement was observed as early as day 4. mayoclinic.org Physician global ratings of improvement and assessments of clinical symptoms at days 4, 7, and 14 all favored clocortolone pivalate over the vehicle. mayoclinic.org
In a 21-day study involving 57 patients with atopic dermatitis, concomitant therapy with clocortolone pivalate cream 0.1% and tacrolimus (B1663567) ointment 0.1% was found to be statistically superior to tacrolimus ointment alone in improving the dermatologic sum score at days 14 and 21. jcadonline.com
Table 1: Clinical Trial Outcomes for Clocortolone Acetate in Atopic Dermatitis
| Study Design | Number of Patients | Treatment Duration | Key Findings | Citation |
|---|---|---|---|---|
| Six parallel, double-blind, placebo-controlled trials | 209 (109 active, 100 vehicle) | 14 days | Statistically significant improvement relative to placebo seen at day 4. | mayoclinic.org |
| Concomitant therapy study | 57 | 21 days | Combination with tacrolimus ointment superior to tacrolimus alone in improving dermatologic sum score at days 14 and 21. | jcadonline.com |
The efficacy of clocortolone pivalate extends to various forms of eczematous dermatoses. In a double-blind, paired-comparison study of 100 patients with eczema/atopic dermatitis, clocortolone pivalate 0.1% cream was statistically significantly superior to the placebo cream base across all objective and subjective rating parameters. patsnap.com A systematic review of eight double-blind studies, which included 209 patients with atopic dermatitis and 66 with eczema/atopic dermatitis, found clocortolone pivalate to be significantly better than the vehicle when applied three times a day for three weeks. drugs.comclinicaltrials.gov
Clinical trials have demonstrated the effectiveness of clocortolone pivalate in treating psoriasis. nih.gov In studies focused on psoriasis, clocortolone pivalate cream showed superiority over a placebo by day 7, with continued positive results at days 14, 21, and 28. nih.gov One study specifically evaluated the efficacy of clocortolone pivalate 0.1% cream in patients with moderate plaque psoriasis over a 28-day period. drugbank.com In a chronic use open study that included 35 psoriasis patients, the cream was used for up to 90 days with positive outcomes. drugs.com
Research has also supported the use of clocortolone pivalate for contact dermatitis. drugs.com In a systematic review that included data from 44 patients with contact dermatitis, clocortolone pivalate cream applied three times daily for three weeks was found to be significantly more effective than the vehicle. drugs.comclinicaltrials.gov
The efficacy of clocortolone pivalate has been documented in the treatment of seborrheic dermatitis. dovepress.com A systematic review incorporating data from 44 patients with seborrheic dermatitis demonstrated that treatment with clocortolone pivalate cream for three weeks resulted in significant improvement compared to the vehicle. drugs.comclinicaltrials.gov
Table 2: Summary of this compound Efficacy in Various Dermatoses
| Dermatosis | Number of Patients in Reviewed Studies | Key Efficacy Findings | Citation |
|---|---|---|---|
| Eczematous Dermatoses | 100 | Statistically superior to placebo in all objective and subjective ratings. | patsnap.com |
| Psoriasis | 35 (in one chronic use study) | Superiority to placebo demonstrated by day 7 in trials. | drugs.comnih.gov |
| Contact Dermatitis | 44 | Significantly better than vehicle after 3 weeks of use. | drugs.comclinicaltrials.gov |
| Seborrheic Dermatitis | 44 | Significantly more effective than vehicle after 3 weeks. | drugs.comclinicaltrials.gov |
Efficacy in Specific Patient Populations
The efficacy of clocortolone pivalate has been evaluated in specific patient populations, including pediatric patients and individuals with facial dermatoses.
Favorable efficacy has been demonstrated in vehicle-controlled studies that included over 2,500 adult and pediatric patients with corticosteroid-responsive dermatoses. drugs.com Clocortolone pivalate 0.1% cream has no age restriction in its FDA-approved labeling. A study focusing on adherence in a pediatric population with atopic dermatitis found that clocortolone pivalate cream 0.1% was generally effective, with rapid improvement within the first week of treatment, even with limited adherence. patsnap.comnih.gov
While appropriate studies have not demonstrated geriatric-specific problems that would limit its usefulness in the elderly, it has been noted that patients 65 years and older may have a stronger reaction. mayoclinic.org
Table 3: Efficacy of this compound in Specific Patient Populations
| Patient Population | Study Details | Key Efficacy Findings | Citation |
|---|---|---|---|
| Pediatric Patients | Adherence study in atopic dermatitis. | Rapid improvement within the first week, even with limited adherence. | patsnap.comnih.gov |
| Patients with Facial Dermatoses | 38 subjects (1 month to 88 years) with various dermatoses. | Decrease in symptoms for 76% of subjects; 68% had a good to excellent therapeutic response. | mayoclinic.orgjcadonline.com |
Pediatric Patient Efficacy Studies
Clocortolone pivalate 0.1% cream has been evaluated in clinical trials for its efficacy and safety in pediatric patients with various corticosteroid-responsive dermatoses, including atopic dermatitis/eczematous dermatitis, psoriasis, and contact dermatitis. bmctoday.net In a collective analysis of trials that included 44 pediatric patients with a mean age of 10 years (ranging from 3 to 14 years), clocortolone pivalate 0.1% cream was found to be efficacious for the majority (75%) of these young patients. bmctoday.net
A study focusing on adherence to clocortolone pivalate cream 0.1% in a pediatric population with atopic dermatitis also provided insights into its efficacy. nih.gov This study, which included six participants who completed the 4-week trial, demonstrated that the treatment was generally effective, with rapid improvement observed within the first week, even in cases with limited adherence. nih.gov
Research on Inflammatory Facial Dermatoses
The application of topical corticosteroids on the face requires careful consideration due to the thinner and more sensitive nature of facial skin. Research has been conducted to evaluate the efficacy of clocortolone pivalate 0.1% cream specifically for inflammatory facial dermatoses.
Another report on patients with facial dermatoses, including seborrheic dermatitis, atopic dermatitis, and psoriasis, who were treated with clocortolone pivalate 0.1% topical cream for 21 days, showed good-to-excellent responses in 66% of the 38 patients. bmctoday.net
Comparative Efficacy Research with Other Topical Corticosteroids
Comparison with Mid-Potency Glucocorticoids
Clocortolone pivalate is classified as a class 4, or mid-potency, topical corticosteroid. bmctoday.net While numerous mid-potency glucocorticoids are available, including hydrocortisone (B1673445) butyrate (B1204436) and desonide, direct head-to-head clinical trials comparing the therapeutic efficacy of clocortolone pivalate with these other mid-potency agents are not extensively detailed in the available literature. One study did compare the occlusive and moisturizing properties of clocortolone pivalate 0.1% cream with hydrocortisone butyrate lotion. The findings indicated that clocortolone pivalate cream was superior in decreasing transepidermal water loss and increasing skin surface hydration compared to the hydrocortisone butyrate lotion. nih.gov However, this study focused on the vehicle's properties rather than a direct comparison of clinical efficacy in treating dermatoses.
Comparative Studies with Non-Steroidal Topical Agents
The efficacy of clocortolone pivalate has been compared with that of non-steroidal topical agents, such as the calcineurin inhibitor tacrolimus. In a 21-day study involving 57 adult and adolescent patients with atopic dermatitis, the efficacy of clocortolone pivalate cream 0.1% (CPC) monotherapy was compared to tacrolimus ointment 0.1% (TO) monotherapy and a concomitant therapy of both (CPC TO). nih.govtandfonline.com
The study evaluated various parameters, including the dermatologic sum score (DSS), excoriation, induration, and lichenification. The results indicated that while both clocortolone pivalate and tacrolimus monotherapies were effective, the concomitant therapy often showed superior or faster improvement in several key areas. nih.govtandfonline.com
Table 1: Comparison of Clocortolone Pivalate and Tacrolimus in Atopic Dermatitis
| Efficacy Parameter | Clocortolone Pivalate (CPC) 0.1% Cream | Tacrolimus (TO) 0.1% Ointment | Concomitant Therapy (CPC TO) | Key Findings |
|---|---|---|---|---|
| Dermatologic Sum Score (DSS) % Change from Baseline at Day 21 | Data not specified | Data not specified | Statistically superior to TO alone (P = .033) | The combination therapy showed a significantly greater reduction in the overall dermatologic sum score compared to tacrolimus alone. nih.gov |
| Excoriation Mean Score Reduction by Day 21 | Reduced from 1.79 to 0.47 | Reduced from 1.87 to 0.71 | Reduced from 1.55 to 0.26 | Concomitant therapy was significantly better than tacrolimus alone at day 21 (P = .028). nih.gov |
| Induration Mean Score Reduction by Day 21 | Reduced from 2.26 to 0.68 | Reduced from 2.55 to 1.13 | Reduced from 2.39 to 0.55 | Concomitant therapy showed a significantly greater reduction in induration compared to tacrolimus alone at day 21 (P = .033). nih.gov |
| Lichenification Mean Score Reduction by Day 21 | Reduced from 2.16 to 1.00 | Reduced from 2.50 to 1.21 | Reduced from 2.32 to 0.66 | The difference in observed scores between the concomitant therapy group and the tacrolimus alone group was statistically significant by day 21 (P = .046). nih.gov |
Safety Profile and Adverse Effect Mechanisms Research of Clocortolone Acetate
Research on Local Cutaneous Adverse Reactions
Clocortolone (B1669192) is generally well-tolerated, with local cutaneous reactions being the most frequently reported adverse effects. These reactions are typically mild and transient.
Clinical investigations into the local tolerance of clocortolone pivalate (B1233124) 0.1% cream have documented instances of stinging, burning, itching, and dryness. A combined safety analysis from clinical trials involving 559 patients treated with clocortolone pivalate 0.1% cream found that 4.4% of subjects experienced adverse events, the majority of which were minor application-site reactions such as dryness, stinging, burning, or itching. nih.gov
In a series of six parallel, double-blind, placebo-controlled trials with a total of 209 participants, dryness and/or skin irritation were reported by 3.4% of patients (four individuals) in the group using clocortolone pivalate 0.1% cream. nih.gov In contrast, 10.4% of patients (eleven individuals) in the vehicle group reported dryness, skin irritation, or secondary infection, suggesting the vehicle may contribute to these sensations. nih.gov Another study noted that a few patients experienced mild dryness, which was attributed to the cream's vehicle. nih.govtandfonline.com These effects, when they occur, are generally expected to subside within a few days as the body adjusts to the medication. mendeley.com
| Adverse Effect | Patient Population | Incidence Rate with Clocortolone Pivalate 0.1% Cream | Incidence Rate with Vehicle | Source |
|---|---|---|---|---|
| Dryness, Stinging, Burning, or Itching | 559 subjects from combined safety analysis | 4.4% (total adverse events) | Not Applicable | nih.gov |
| Dryness and/or Skin Irritation | 109 subjects in parallel, double-blind trials | 3.4% | 10.4% | nih.gov |
Folliculitis and acneiform eruptions are recognized as potential, though less common, adverse effects of topical corticosteroids. nih.gov Research specific to clocortolone pivalate indicates a low incidence of these reactions.
In a clinical study involving 38 patients with facial dermatoses treated with clocortolone pivalate 0.1% cream three times daily for 21 days, there was one reported case of mild folliculitis and five cases of mild acne. nih.gov Acneiform eruptions are generally characterized by the appearance of monomorphic erythematous follicular papules and pustules. ncats.io While steroids are known to potentially induce such eruptions, the available data for clocortolone suggests this risk is minimal.
| Adverse Effect | Patient Population (N=38) | Number of Cases Reported | Source |
|---|---|---|---|
| Mild Folliculitis | Facial Dermatoses (seborrheic dermatitis, atopic dermatitis, psoriasis) | 1 | nih.gov |
| Mild Acne | Facial Dermatoses (seborrheic dermatitis, atopic dermatitis, psoriasis) | 5 | nih.gov |
Skin atrophy, the formation of striae, and hypopigmentation are significant concerns with the long-term use of topical corticosteroids, particularly those of high potency. nih.gov However, clinical studies focusing on the mid-potency agent clocortolone pivalate have demonstrated a favorable safety profile in this regard.
A comprehensive safety analysis of clinical trials that included 559 subjects using clocortolone pivalate 0.1% cream reported no instances of cutaneous atrophy, striae, or hypopigmentation. nih.gov This included a large subset of 147 patients who had dermatoses involving facial areas. Similarly, a study focusing on facial dermatoses in 38 patients found no reported cases of atrophy or striae. nih.gov The structural characteristics of the clocortolone pivalate molecule are reported to enhance its potency without increasing the potential for such adverse effects. nih.gov
Allergic contact dermatitis (ACD) to topical corticosteroids is a T-cell-mediated hypersensitivity reaction. It can be challenging to diagnose as it may present as a failure of an existing dermatitis to improve or even a worsening of the condition. dermnetnz.org
Corticosteroids are classified into groups based on their chemical structure to help predict cross-reactivity patterns in patients with ACD. dermnetnz.org Clocortolone pivalate is categorized into Class C. dermnetnz.org This class, which also includes desoximetasone (B1670307) and dexamethasone, is noted for rarely causing contact allergy. mdedge.com Therefore, when a patient is suspected of having an allergy to a topical corticosteroid from another class, a switch to a Class C agent like clocortolone is often considered a safer alternative. mdedge.com The allergenicity of corticosteroids is influenced by factors such as molecular structure, penetration, and the speed of degradation within the skin. researchgate.net
Systemic Adverse Effects and Endocrine Axis Investigations
Systemic adverse effects from topical corticosteroids can occur when the drug is absorbed percutaneously into the bloodstream. drugbank.com This risk is heightened with the use of high-potency agents, application over large surface areas, prolonged use, or the use of occlusive dressings. nih.gov
A primary systemic concern with topical corticosteroids is the potential for reversible suppression of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov Exogenous glucocorticoids can inhibit the production of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), leading to reduced cortisol production by the adrenal glands. nih.gov
Pharmacologic studies have indicated that there is minimal systemic absorption of clocortolone pivalate, and consequently, a low potential for adrenal suppression. nih.govtandfonline.com This has been confirmed in a specific HPA axis suppression study conducted under maximized conditions. In this open-label study, 10 healthy subjects applied 30g of clocortolone pivalate 0.1% cream twice daily for 21 days. nih.gov To further maximize absorption, participants wore whole-body plastic sweat suits for 12 hours each day. nih.gov The results of this rigorous investigation showed no evidence of HPA axis suppression. nih.gov Across multiple clinical trials, no systemic adverse effects related to treatment with clocortolone pivalate 0.1% cream have been reported. nih.gov
Manifestations of Cushing's Syndrome in Topical Corticosteroid Use
Iatrogenic Cushing's syndrome resulting from the prolonged or excessive use of topical corticosteroids is a well-documented, albeit rare, systemic adverse effect. nih.gov This condition arises from the systemic absorption of the corticosteroid, leading to suppression of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov While more commonly associated with high-potency steroids, any topical corticosteroid, if used over large surface areas, for extended durations, or under occlusive dressings, can potentially lead to systemic effects. nih.gov
The clinical manifestations of iatrogenic Cushing's syndrome from topical corticosteroid use mirror those of endogenous Cushing's syndrome and can include:
Weight gain: Particularly central obesity with fat accumulation in the face (moon facies), neck (buffalo hump), and abdomen.
Skin changes: These can include skin thinning (atrophy), easy bruising, and the development of reddish-purple stretch marks (striae), especially on the abdomen, thighs, and arms.
Metabolic effects: These can include elevated blood sugar levels and high blood pressure.
Musculoskeletal effects: Muscle weakness is a possible symptom.
It is important to note that while the product labeling for clocortolone pivalate acknowledges the potential for HPA axis suppression and manifestations of Cushing's syndrome as a risk for the topical corticosteroid class, clinical trials with clocortolone pivalate have not reported such systemic events. jcadonline.comnih.gov
Metabolic Perturbations Research (e.g., Hyperglycemia, Glucosuria)
The systemic absorption of topical corticosteroids can lead to metabolic disturbances, including hyperglycemia (high blood sugar) and glucosuria (glucose in the urine). nih.gov These effects are a direct consequence of the glucocorticoid activity of the absorbed steroid, which can increase glucose production by the liver and induce a state of insulin (B600854) resistance. nih.gov
For a patient to develop hyperglycemia and glucosuria from topical corticosteroid use, a significant amount of the drug must be absorbed into the bloodstream. nih.gov Factors that increase the likelihood of systemic absorption include the potency of the steroid, the surface area of application, the duration of treatment, and the integrity of the skin barrier. nih.gov
Structural Determinants of Safety Profile
The chemical structure of clocortolone pivalate is a key factor in its balance of moderate potency and a favorable safety profile. Specific modifications to the basic steroid nucleus, such as halogenation and esterification, significantly influence its pharmacokinetic and pharmacodynamic properties. jcadonline.comnih.gov
Influence of Halogenation Position on Adverse Effects
Clocortolone pivalate is a dihalogenated corticosteroid, containing a chlorine atom at the 9-alpha position and a fluorine atom at the 6-alpha position of the steroid nucleus. nih.govjcadonline.com The position of these halogen atoms plays a crucial role in the molecule's activity and safety. researchgate.net
Halogenation, particularly at the 9α position, is known to enhance the glucocorticoid and anti-inflammatory potency of the steroid. researchgate.net This is partly due to the electron-withdrawing effect of the halogen, which can increase the affinity of the molecule for the glucocorticoid receptor. uomustansiriyah.edu.iq The combination of halogenation at both the C-6 and C-9 positions in clocortolone enhances its receptor affinity, contributing to its therapeutic efficacy. jcadonline.com
It is a common misconception that all halogenated corticosteroids have a higher risk of adverse effects. Research indicates that the specific position of the halogen atom is more critical than its mere presence in determining the safety profile. researchgate.net The unique 9-chloro and 6-fluoro configuration of clocortolone contributes to its classification as a mid-potency corticosteroid with a favorable safety record, demonstrating that strategic halogenation can enhance therapeutic effects without a proportional increase in adverse event potential. jcadonline.comnih.gov
Role of the Pivalate Group in Modifying Adverse Event Potential
A distinguishing feature of clocortolone pivalate is the presence of a pivalate (trimethylacetate) ester at the C-21 position. nih.govwikipedia.org This esterification significantly increases the lipophilicity of the molecule. jcadonline.com
The bulky nature of the pivalate group might theoretically decrease the molecule's affinity for the glucocorticoid receptor. However, this potential reduction in affinity is effectively counteracted by the enhanced receptor binding that results from the halogenation at the C-6 and C-9 positions. jcadonline.com This interplay between the pivalate ester and the halogen atoms results in a molecule with moderate potency and a favorable safety profile, characterized by a low potential for systemic adverse events. jcadonline.comnih.gov
Drug Interactions and Pharmacodynamic/pharmacokinetic Modulations with Clocortolone Acetate
Interactions Affecting Therapeutic Efficacy of Co-administered Agents
The administration of clocortolone (B1669192) acetate (B1210297) can lead to a reduction in the therapeutic effectiveness of various drugs. For instance, its inherent hyperglycemic effect can diminish the efficacy of antidiabetic medications. drugbank.comdrugs.com Corticosteroids may antagonize the action and suppress the secretion of insulin (B600854), leading to increased gluconeogenesis and inhibition of peripheral glucose uptake. drugs.com Additionally, the immunosuppressive properties of corticosteroids can decrease the effectiveness of vaccines and other biological therapies. drugbank.com Conversely, clocortolone acetate may potentiate the effects of certain medications, such as anticoagulants. drugbank.com
| Co-administered Agent/Class | Potential Interaction with this compound | Source |
|---|---|---|
| Antidiabetic Agents (e.g., Acarbose, Metformin, Insulin) | Decreased hypoglycemic efficacy due to corticosteroid-induced hyperglycemia. | drugbank.comdrugbank.com |
| Anticoagulants (e.g., Acenocoumarol) | Potential for increased anticoagulant activity. | drugbank.com |
| Anti-helminthics (e.g., Diethylcarbamazine) | Therapeutic efficacy may be decreased. | drugbank.com |
| Vaccines (e.g., Anthrax vaccine) | Therapeutic efficacy may be decreased due to immunosuppressive effects. | drugbank.com |
| Biological Therapies (e.g., Allogeneic processed thymus tissue) | Therapeutic efficacy may be decreased. | drugbank.com |
Interactions Affecting Adverse Event Profile of Co-administered Agents
Co-administration of this compound with other medications can increase the risk or severity of adverse events. A notable interaction occurs with non-steroidal anti-inflammatory drugs (NSAIDs), where the concurrent use can heighten the risk of gastrointestinal irritation and ulceration. drugbank.com Similarly, when used with potassium-depleting diuretics or other drugs that can cause hypokalemia, such as Amphotericin B, there is an additive risk of developing low potassium levels. drugbank.com The risk of hyperglycemia is also a significant concern when clocortolone is used with other drugs known to raise blood glucose levels. drugbank.com
| Co-administered Agent/Class | Potential Interaction with this compound | Source |
|---|---|---|
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Acetylsalicylic acid, Celecoxib, Diflunisal) | Increased risk or severity of gastrointestinal irritation. | drugbank.com |
| Cardiac Glycosides (e.g., Digoxin, Digitoxin) | Increased risk or severity of adverse effects, potentially related to electrolyte disturbances. | drugbank.comdrugbank.com |
| Potassium-depleting Agents (e.g., Amphotericin B, Bendroflumethiazide) | Increased risk or severity of hypokalemia and electrolyte imbalance. | drugbank.comdrugbank.com |
| Beta-2 Adrenergic Agonists (e.g., Arformoterol, Bitolterol) | Increased risk or severity of hypokalemia. | drugbank.com |
Pharmacokinetic Interactions with Other Drug Metabolism Pathways
Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion. This compound has the potential to influence the metabolic pathways of other drugs, primarily through the induction of metabolic enzymes. drugbank.com This can lead to an accelerated breakdown of co-administered drugs, potentially reducing their systemic exposure and therapeutic effect. drugbank.com For example, the metabolism of numerous drugs, including certain immunosuppressants, antivirals, and chemotherapeutics, can be increased when combined with this compound. drugbank.com Conversely, certain drugs may alter the metabolism of this compound, affecting its serum concentration. drugbank.comdrugbank.com
| Drug | Effect on Co-administered Drug/Clocortolone Acetate | Source |
|---|---|---|
| Abemaciclib, Acalabrutinib, Aripiprazole, Carbamazepine | The metabolism of these drugs can be increased when combined with this compound. | drugbank.com |
| Diethylstilbestrol, Lopinavir | The serum concentration of this compound can be increased. | drugbank.comdrugbank.com |
| Fosphenytoin | The serum concentration of Clocortolone can be decreased. | drugbank.com |
| Aminoglutethimide | The therapeutic efficacy of Clocortolone can be decreased. | drugbank.com |
Glucocorticoids as a class of drugs are known to be capable of regulating xenobiotic-metabolizing enzymes, including those in the cytochrome P450 (CYP) superfamily. nih.gov Specifically, many glucocorticoids are recognized as inducers of CYP3A4 enzymes. nih.gov While direct studies on this compound are limited, interaction data suggests it may share this property. The observation that this compound can increase the metabolism of numerous drugs that are known substrates for CYP3A4 (such as aripiprazole, carbamazepine, and boceprevir) supports the hypothesis that it may act as an inducer of this enzyme. drugbank.com Induction of CYP3A4 would accelerate the clearance of its substrates, thereby reducing their plasma concentrations and potentially their efficacy. pharmajournal.netnih.gov
Clinically Significant Drug-Disease Interactions
The use of this compound can be complicated by the presence of certain underlying medical conditions. Systemic absorption, even from topical use, can exacerbate these diseases. drugs.comdrugs.com
Diabetes Mellitus : Due to their intrinsic glucocorticoid activity, corticosteroids like clocortolone can increase blood glucose levels. drugs.com In patients with diabetes, this can lead to a loss of glycemic control, necessitating adjustments in their antidiabetic medication regimen. drugs.comdrugs.com
Infections : Corticosteroids possess immunosuppressive properties that can mask the signs of infection or worsen existing fungal, viral, or bacterial infections. medscape.com Therefore, clocortolone should not be used on infected skin areas unless appropriate antimicrobial therapy is also administered. drugs.commedscape.com
Hyperadrenocorticism (Cushing's Syndrome) : Prolonged use of corticosteroids, especially over large surface areas or under occlusion, can lead to significant systemic absorption. pdr.netmayoclinic.org This can suppress the hypothalamic-pituitary-adrenal (HPA) axis and cause iatrogenic Cushing's syndrome, a condition characterized by excessive cortisol levels. drugs.comrxlist.com
Ocular Conditions : There is a risk of ocular toxicities with corticosteroid use. drugs.comdrugs.com Systemic absorption can increase intraocular pressure and may lead to glaucoma or cataracts. Application near the eyes should be avoided. pdr.net
Advanced Research on Clocortolone Acetate Delivery Systems and Formulations
Impact of Vehicle Composition on Efficacy and Safety
The vehicle of a topical formulation plays a critical role in modulating the therapeutic index of corticosteroids like clocortolone (B1669192) acetate (B1210297). Its components can either enhance or hinder drug delivery and can significantly affect the health of the epidermal barrier.
Emollients are fundamental components of topical corticosteroid vehicles, serving to hydrate (B1144303) the skin and restore a compromised epidermal barrier, which is common in inflammatory dermatoses. Their primary mechanism involves forming an oily, occlusive layer on the skin surface, which prevents transepidermal water loss (TEWL). pavilionhealthtoday.com This action helps to maintain skin hydration, a crucial factor for healthy barrier function.
White Petrolatum and Mineral Oil: These are highly effective occlusive agents. By forming a lipid film over the stratum corneum, they immediately reduce water evaporation from the skin. nih.gov This occlusive property not only hydrates the skin but also can enhance the penetration of the active corticosteroid. Research indicates that petrolatum has an immediate barrier-repairing effect. nih.gov
Stearyl Alcohol: As a fatty alcohol, stearyl alcohol functions as an emollient and emulsion stabilizer. Emollients aid in improving the skin's oil and lipid levels, which helps restore its protective function. ijord.com Regular use of emollient-rich formulations can reduce flare-ups and may even have a direct anti-inflammatory effect. ijord.com
The synergistic effect of these emollients within a cream or ointment base helps to soothe dry, inflamed skin, break the cycle of dryness, and create a more favorable environment for the corticosteroid to exert its action. nih.gov
| Emollient | Primary Function | Mechanism of Action | Impact on Epidermal Barrier |
|---|---|---|---|
| White Petrolatum | Occlusive | Forms a hydrophobic barrier on the skin surface. | Significantly reduces Transepidermal Water Loss (TEWL), provides immediate barrier repair. pavilionhealthtoday.comnih.gov |
| Mineral Oil | Occlusive, Emollient | Creates an oily layer that prevents water loss and softens skin. | Reduces TEWL and helps maintain skin hydration. hmpgloballearningnetwork.com |
| Stearyl Alcohol | Emollient, Stabilizer | Adds lipids to the intercellular spaces and acts as a thickening agent. | Improves skin smoothness and contributes to lipid barrier integrity. |
Patient adherence and therapeutic success can be compromised by vehicle-induced irritation or allergic contact dermatitis. skintherapyletter.com Consequently, there is a significant advantage in developing formulations that are free from common sensitizers.
Propylene (B89431) Glycol: This is a widely used solvent and penetration enhancer in topical formulations, found in approximately 55% of topical steroids. healthychoices.co.uk However, it is also a well-documented cause of both irritant and allergic contact dermatitis. skintherapyletter.comnih.gov For patients with compromised skin barriers, such as in atopic dermatitis, the risk of sensitization is higher. Formulations free of propylene glycol are therefore better tolerated by a broader patient population, minimizing the risk of exacerbating the underlying dermatosis. hmpgloballearningnetwork.com
Lanolin: A complex natural substance derived from sheep's wool, lanolin is used for its emollient properties. However, it is also a known allergen. Choosing lanolin-free formulations can prevent potential allergic reactions in sensitized individuals. skintherapyletter.com
Fragrance: Fragrances are among the most frequent causes of contact allergy in cosmetic and dermatological products. Their inclusion offers no therapeutic benefit and substantially increases the risk of sensitization. Fragrance-free formulations are critical for products intended for use on inflamed or sensitive skin.
By excluding these common irritants, formulations for clocortolone acetate can achieve better safety and tolerability profiles, which is particularly important for treating chronic conditions requiring long-term application. nih.gov
Influence of Esterification on Skin Permeation and Potency
The chemical structure of a corticosteroid molecule is a primary determinant of its potency and pharmacokinetic profile. Esterification, the process of adding an ester group to the parent molecule, is a key strategy used to modify these properties. Clocortolone is esterified to clocortolone pivalate (B1233124) or this compound to enhance its therapeutic characteristics.
The addition of an ester group, such as acetate, at the 21-position of the corticosteroid nucleus significantly increases the molecule's lipophilicity. nih.gov The stratum corneum, the outermost layer of the skin, is a lipid-rich barrier that resists the penetration of hydrophilic substances. Highly lipophilic corticosteroids, however, can more readily partition into and diffuse through this barrier to reach viable epidermal and dermal layers where they exert their anti-inflammatory effects. nih.gov
Research on various corticosteroids has shown that altering the ester function can have a profound effect on topical anti-inflammatory potency. nih.gov In some cases, diesterification at the 17- and 21-positions has been shown to achieve the highest potencies. nih.gov The specific structure of the ester seems to be more critical for topical potency than lipophilicity alone. nih.gov The unique pivalate ester of clocortolone, for instance, results in a highly lipophilic molecule that demonstrates augmented penetration through the stratum corneum, leading to higher concentrations in the epidermis. nih.gov This principle of enhanced lipophilicity and skin permeation through esterification is also central to the design of this compound.
Development and Evaluation of Novel Topical Drug Delivery Technologies
To overcome the limitations of conventional topical formulations, such as low bioavailability and systemic side effects, researchers are exploring novel drug delivery technologies. mdpi.com
Nanotechnology-based systems offer a promising strategy to improve the topical delivery of corticosteroids. nih.gov By encapsulating the drug in nanocarriers, it is possible to enhance its stability, solubility, and penetration through the skin barrier. nih.govacs.org
Various types of nanoparticles are being investigated for corticosteroid delivery:
Lipid-Based Nanoparticles: This category includes solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLC), and lipid nanocapsules (LNC). nih.gov These carriers are composed of biocompatible lipids, which can enhance drug permeation and provide a sustained release. mdpi.com LNCs, for example, can increase skin hydration through their occlusive effect and promote dermal penetration of the active drug with minimal transdermal absorption. mdpi.comdoaj.org
Polymeric Nanoparticles (PNP): These are made from biodegradable and biocompatible polymers. acs.org PNPs can encapsulate hydrophobic drugs like this compound, control their release, and potentially target them to specific skin layers or hair follicles. mdpi.com
These nanocarrier systems enhance cutaneous bioavailability by increasing the drug's residence time in the skin and facilitating its passage through the stratum corneum, thereby improving therapeutic outcomes while potentially reducing the required dose and frequency of application. nih.gov
| Delivery System | Description | Advantages for Corticosteroid Delivery |
|---|---|---|
| Lipid Nanoparticles (LNCs, SLNs) | Nanocarriers made from solid or liquid lipids. nih.gov | Biocompatible, occlusive effect, enhances skin hydration, sustained drug release, improved dermal penetration. mdpi.com |
| Polymeric Nanoparticles (PNPs) | Nanocarriers made of natural or synthetic polymers. mdpi.com | Good stability, controlled and targeted release, can encapsulate lipophilic drugs efficiently. acs.org |
| Controlled Release Formulations | Systems designed to release the drug at a predetermined rate over a prolonged period. pharmaexcipients.com | Reduces application frequency, maintains constant therapeutic drug levels, improves patient compliance, minimizes side effects. pharmaexcipients.comapeloa.com |
Controlled release formulations are designed to deliver a drug at a predetermined rate for a specified duration, which can reduce dosing frequency and improve patient compliance. pharmaexcipients.comapeloa.com In topical applications, this is often achieved by incorporating the drug into a polymer matrix or encapsulating it within a membrane.
The release of the drug can be controlled by several mechanisms:
Matrix Systems: The drug is dispersed within a polymer matrix. Release is governed by the erosion of the matrix or by diffusion of the drug through the polymer. ascendiacdmo.com
Membrane-Diffusion Systems: The drug reservoir is enclosed in a rate-controlling polymer membrane. The drug diffuses through this membrane at a controlled rate. ascendiacdmo.com
By engineering a formulation to release this compound slowly and consistently over time, it is possible to maintain a therapeutic concentration in the skin for an extended period. This approach not only offers convenience but can also enhance safety by minimizing fluctuations in drug levels that could lead to systemic absorption. pharmaexcipients.com
Advanced Topical Drug Delivery Systems
While specific research focusing on the incorporation of this compound into advanced topical drug delivery systems is not extensively documented in publicly available literature, the broader field of dermatological pharmaceutics has seen significant advancements in formulating topical corticosteroids to enhance their therapeutic efficacy and localize their activity. These advanced systems are designed to overcome the barrier properties of the stratum corneum, allowing for better penetration of the active pharmaceutical ingredient to the target site in the epidermis and dermis, potentially leading to improved outcomes. The primary goals of these novel formulations include increasing drug concentration at the site of action, providing sustained release, and improving the benefit-to-risk ratio. nih.govnih.gov
Conventional formulations like creams and ointments can have limitations regarding drug permeation and retention in the skin. nih.gov Nanotechnology-based drug delivery systems, such as nanoparticles, liposomes, and microemulsions, have emerged as promising alternatives for topical corticosteroid delivery. nih.govnih.gov These systems can encapsulate the drug, protecting it from degradation and controlling its release, while their small size and composition can facilitate deeper skin penetration. mdpi.com
Nanoparticle-Based Systems
Nanoparticles, including polymeric nanoparticles and nanostructured lipid carriers (NLCs), offer a versatile platform for topical drug delivery. nih.gov They are capable of encapsulating lipophilic drugs like corticosteroids, enhancing their stability and solubility. researchgate.net The small particle size and large surface area of nanoparticles allow for close contact with the stratum corneum, which can improve drug penetration into the skin layers. tandfonline.com
Research into nanoparticle-based delivery for other corticosteroids has demonstrated significant potential. For instance, nanostructured lipid carriers (NLCs) have been developed to improve the biopharmaceutical performance of prednisolone (B192156) acetate, showing superior anti-inflammatory activity compared to conventional suspensions in preclinical models. researchgate.netnih.gov Similarly, lipid-polymer hybrid nanoparticles have been optimized for the topical delivery of hydrocortisone (B1673445) acetate, indicating controlled drug release and enhanced skin delivery. acs.org
One comparative study evaluated the effectiveness of three different nanoparticle systems for delivering hydrocortisone (HC) and hydrocortisone-17-butyrate (HCB): lipid nanocapsules (LNCs), polymeric nanoparticles (PNPs), and ethosomes. mdpi.comdoaj.org The findings highlighted that ethosomes were most effective for both dermal and transdermal delivery, while LNCs and PNPs were effective for dermal delivery with minimal transdermal penetration, which is often desirable for localizing the effect of topical steroids. mdpi.comdoaj.org
| Delivery System | Corticosteroid | Key Research Findings |
| Lipid Nanocapsules (LNCs) | Hydrocortisone, Hydrocortisone-17-butyrate | Showed significant effects in dermal delivery with minimal transdermal penetration. mdpi.comdoaj.org |
| Polymeric Nanoparticles (PNPs) | Hydrocortisone, Hydrocortisone-17-butyrate | Demonstrated effective dermal delivery, particularly for hydrocortisone-17-butyrate. mdpi.comdoaj.org |
| Nanostructured Lipid Carriers (NLCs) | Prednisolone Acetate | Displayed sustained release over 72 hours and superior anti-inflammatory activity compared to a standard suspension. researchgate.netnih.gov |
| Lipid-Polymer Hybrid Nanoparticles | Hydrocortisone Acetate | Optimized formulation showed controlled drug release and proficient delivery into the skin. acs.org |
Liposomal Formulations
Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and lipophilic drugs. researchgate.net Their composition is similar to that of cell membranes, making them biocompatible and effective carriers for topical drug delivery. researchgate.net When used for topical corticosteroids, liposomes can enhance drug deposition in the epidermis and dermis while limiting systemic absorption. nih.gov
Studies have shown that liposomal formulations of corticosteroids like betamethasone (B1666872) valerate (B167501) and diflucortolone (B194688) valerate can achieve a comparable therapeutic effect to commercial creams but at a much lower drug concentration. nih.govtandfonline.com For example, a liposomal gel containing triamcinolone (B434) acetonide demonstrated significantly higher drug retention in both the epidermis and dermis compared to a conventional gel. nih.gov This increased localization can be advantageous for treating skin inflammation more effectively. The structure of liposomes allows them to act as a local depot for the sustained release of the encapsulated drug. researchgate.net
| Delivery System | Corticosteroid | Key Research Findings |
| Liposome Gel | Betamethasone Valerate, Diflucortolone Valerate | Produced higher paw edema inhibition in rats compared to commercial cream, with 10 times less drug. tandfonline.com Showed 2.68- and 3.22-fold higher retention in the stratum corneum + epidermis compared to commercial cream for BMV and DFV, respectively. tandfonline.com |
| Liposomal Gel | Triamcinolone Acetonide | Resulted in five times higher retention in the epidermis and three times higher retention in the dermis compared to a conventional gel. nih.gov |
| Liposomes | Clobetasol Propionate | Successfully formulated and incorporated into a gel base for intradermal delivery. nih.gov |
Microemulsions and Nanoemulsions
Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, a surfactant, and often a cosurfactant. bgu.ac.il Their droplet size is typically in the range of 100-400 nm. nih.gov Nanoemulsions are kinetically stable systems with even smaller droplet sizes, usually between 1 and 100 nm. nih.gov Both systems are excellent vehicles for solubilizing poorly water-soluble drugs like corticosteroids and can enhance their permeation through the skin. bgu.ac.ilnih.gov
The components of microemulsions, such as fatty acids in the oil phase and certain surfactants, can act as penetration enhancers, further facilitating drug delivery into the skin. bgu.ac.il Research on prednicarbate, another corticosteroid, has shown that nanoemulsions can improve its penetration and delivery, which is beneficial for treating inflammatory skin conditions. nih.gov These formulations can lead to increased therapeutic efficacy and a reduction in potential side effects by allowing for lower concentrations of the active drug to be used. nih.gov
| Delivery System | Corticosteroid | Key Research Findings |
| Nanoemulsion | Prednicarbate | Promotes an improvement in penetration and drug delivery capacity. nih.gov |
| Microemulsion | Prednisolone | O/W microemulsions were successfully developed to enhance the solubility of the poorly soluble drug. nih.gov |
Molecular Biology and Gene Regulation Studies of Clocortolone Acetate
Glucocorticoid Receptor Gene Expression and Regulation Studies
The glucocorticoid receptor itself is a key player in mediating the effects of clocortolone (B1669192) acetate (B1210297). The GR gene (NR3C1) encodes this receptor, and its expression and regulation can influence the cellular response to glucocorticoids. genecards.org Studies on glucocorticoid receptor signaling and regulation highlight the complexity of these processes, involving different GR isoforms and post-translational modifications that can affect its transcriptional activity and subcellular localization. researchgate.netgenecards.org While specific studies detailing the direct impact of clocortolone acetate on GR gene expression were not prominently found, the general understanding of glucocorticoid action involves a feedback loop where GR activation can influence its own expression and that of other genes involved in the glucocorticoid signaling pathway.
Investigations into DNA Binding and Transcriptional Modulation
A primary mechanism by which this compound, like other glucocorticoids, modulates gene expression is through the interaction of the activated GR with specific DNA sequences. researchgate.netnih.gov The GR can act as a transcription factor, directly binding to DNA elements or interacting with other transcription factors to regulate the transcription of target genes. researchgate.netfrontiersin.orgnih.govdrugbank.com This modulation can result in either the activation (transactivation) or repression (transrepression) of gene expression, influencing a wide range of physiological processes, including inflammatory responses. researchgate.netnih.govdrugbank.com
Glucocorticoid Response Element (GRE) Interactions
The classical mechanism of glucocorticoid-mediated gene activation involves the binding of the activated GR, typically as a homodimer, to specific DNA sequences known as Glucocortoid Response Elements (GREs). researchgate.netfrontiersin.orggoogle.com These GREs are typically located in the promoter regions of glucocorticoid-responsive genes. researchgate.netgoogle.comacs.org Binding of the GR dimer to a positive GRE ((+)GRE) leads to the recruitment of coactivator proteins and the assembly of the transcriptional machinery, resulting in enhanced gene transcription. researchgate.netfrontiersin.orggoogle.com While direct studies on this compound's specific interaction with GREs were not extensively detailed, its classification as a glucocorticoid receptor agonist implies its ability to engage with this canonical pathway of gene activation.
Chromatin Structure and Remodeling Induced by Glucocortolone Acetate
Research on Potential Off-Target Molecular Effects and Receptor Cross-Reactivity
While the primary target of this compound is the glucocorticoid receptor, research on glucocorticoids in general has explored potential off-target molecular effects and cross-reactivity with other steroid receptors, such as mineralocorticoid receptors, androgen receptors, and estrogen receptors. plasticsurgerykey.com The structural modifications of synthetic corticosteroids can influence their selectivity for the GR compared to other nuclear receptors. plasticsurgerykey.com Although detailed studies specifically on this compound's cross-reactivity were not extensively found, the halogenation at C-6 and C-9 in its structure is known to enhance glucocorticoid receptor affinity, which may contribute to its specificity. nih.gov However, the potential for interaction with other molecular targets or receptors, particularly at higher concentrations or with prolonged exposure, is a general consideration for corticosteroid compounds and an area of ongoing research for various glucocorticoids.
Methodological Considerations in Clocortolone Acetate Research
Design and Quality Assessment of Clinical Trials
Clinical trials are fundamental in assessing the efficacy and safety of clocortolone (B1669192) acetate (B1210297) in human subjects. The design and quality of these trials are critical for the validity and reliability of the findings.
Randomized Controlled Trials (RCTs) and Double-Blind Methodologies
Randomized controlled trials (RCTs) are a cornerstone of clinical research for evaluating interventions like clocortolone acetate. These trials involve the random allocation of participants to different treatment groups, typically a group receiving this compound and a control group receiving a placebo or comparator treatment. This randomization helps to minimize selection bias and ensure that the groups are comparable at the start of the study. researchgate.netclinicaltrials.gov
Double-blind methodologies are often incorporated into RCTs involving this compound. In a double-blind study, neither the participants nor the researchers know which treatment each participant is receiving. clinicaltrials.gov This blinding helps to reduce bias that could arise from participant or researcher expectations, influencing outcomes or their assessment. Studies on clocortolone pivalate (B1233124), a related compound, have utilized double-blind, placebo-controlled designs to evaluate its effectiveness in treating conditions like atopic dermatitis and eczematous dermatitis. nih.gov For instance, six parallel, double-blind, placebo-controlled trials randomized patients with atopic dermatitis/eczematous dermatitis to treatment with clocortolone pivalate 0.1% topical cream or vehicle over 14 days. nih.gov Outcomes were assessed based on physician global rating of improvement and clinical symptomatology. nih.gov
Use of Vasoconstrictor Assays for Potency Prediction
Vasoconstrictor assays are a laboratory method used to assess and predict the potency of topical corticosteroids, including those structurally related to this compound. nih.govempr.com This assay measures the degree of vasoconstriction (narrowing of blood vessels) in the skin following topical application of the corticosteroid. nih.govempr.com The extent of vasoconstriction is considered to correlate with the anti-inflammatory potency of the compound. nih.govempr.com While primarily based on immediate vasoconstrictor activity, this test also provides insights into skin penetration, activity at the receptor level, and the rate of clearance from the application site. jcadonline.com The classification system for topical corticosteroid potency, ranging from class 1 (most potent) to class 7 (least potent), is based on vasoconstrictor assays and clinical studies. empr.comclinicalgate.com Clocortolone pivalate 0.1% cream is classified as a mid-potency topical corticosteroid, typically in class 4. empr.comjcadonline.com
Quality Appraisal Tools (e.g., Delphi List) in Systematic Reviews
Systematic reviews of clinical trials involving this compound or similar compounds often employ quality appraisal tools to assess the methodological rigor of the included studies. The Delphi list is one such tool used for the quality assessment of randomized controlled trials when conducting systematic reviews. nih.govresearchgate.net This list provides a set of criteria to evaluate various aspects of trial design and execution, such as randomization, blinding, allocation concealment, and handling of incomplete outcome data. nih.gov Applying tools like the Delphi list helps reviewers to gauge the potential for bias in individual studies and to interpret the findings of the systematic review with appropriate caution. For example, a systematic review of clocortolone pivalate trials noted that the quality appraisal using the Delphi list showed weaknesses in several items of the included randomized controlled trials. nih.gov
In Vitro and In Vivo Model Systems for Efficacy and Safety Assessment
Beyond clinical trials, researchers utilize in vitro (cell-based) and in vivo (animal) model systems to investigate the efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound.
Animal Models in Pharmacokinetic and Pharmacodynamic Studies
Animal models play a significant role in preclinical research for understanding the pharmacokinetic and pharmacodynamic profiles of drugs like this compound. Pharmacokinetic studies in animals investigate how the compound is absorbed, distributed, metabolized, and excreted by the body. googleapis.com Pharmacodynamic studies, on the other hand, examine the biochemical and physiological effects of the drug and its mechanism of action. mdpi.com Animal models, such as mice and rabbits, are commonly used in pharmacokinetic-pharmacodynamic studies for antifungal agents, and similar approaches can be applied to corticosteroids to understand their behavior in a living system. mdpi.com While specific detailed findings on this compound pharmacokinetics and pharmacodynamics in animal models were not extensively detailed in the search results, animal studies are a standard part of the research process for topical corticosteroids to assess aspects like skin penetration and systemic absorption before extensive human trials. Studies on clocortolone pivalate have shown higher concentrations in inflamed skin compared to normal skin in in vivo studies. nih.gov
Cell-Based Assays for Molecular Mechanisms
Cell-based assays are in vitro techniques used to investigate the molecular mechanisms through which this compound exerts its effects. These assays can help researchers understand how the compound interacts with cellular components, such as glucocorticoid receptors, and how it influences downstream signaling pathways and gene expression. Glucocorticoids, including this compound, are known to bind to intracellular glucocorticoid receptors, modulating gene expression to suppress pro-inflammatory mediators. Cell-based assays can be used to measure receptor binding affinity, assess the activation or repression of specific genes, and evaluate the impact of this compound on cellular processes related to inflammation and immune responses. For instance, studies on glucocorticoids have screened libraries of clinical molecules using cell-based systems to identify compounds with specific inhibitory effects on pathways involved in cellular processes, such as senescence induced by certain oncogenes. biologists.com These types of assays contribute to a deeper understanding of the cellular and molecular events targeted by this compound.
Biomarker Analysis for Efficacy and Safety Monitoring
Biomarker analysis plays a crucial role in evaluating the systemic impact of corticosteroids like this compound. Monitoring specific biomarkers helps assess potential systemic absorption and its effects, particularly on the endocrine system.
Systematic Review and Meta-Analysis Approaches in Evaluating Clinical Evidence
Systematic reviews and meta-analyses are valuable methodologies for synthesizing evidence from multiple clinical trials to provide a comprehensive understanding of the efficacy and safety of a treatment. These approaches involve a rigorous process of identifying, selecting, critically appraising, and synthesizing relevant studies.
A systematic review evaluating the clinical utility of clocortolone pivalate for corticosteroid-responsive skin disorders included eight clinical trials, five of which were randomized controlled trials (RCTs). nih.govnih.govtandfonline.com This review indicated that clocortolone pivalate cream is generally effective with an early onset of action. nih.govtandfonline.com Quality appraisal of the included RCTs in this review, however, showed weaknesses in several items according to the Delphi list. nih.govtandfonline.com The review concluded that while the results suggest clocortolone pivalate cream is generally effective and has a favorable safety profile, inadequate attention was paid to detecting systemic adverse effects in these studies, and further comparative studies are desirable. nih.govtandfonline.com
Future Directions and Emerging Research Avenues for Clocortolone Acetate
Advanced Molecular Characterization and Structure-Activity Relationship Studies
Advanced molecular characterization techniques are crucial for a comprehensive understanding of clocortolone (B1669192) acetate's physical and chemical properties. Techniques such as solid-state nuclear magnetic resonance (NMR) can provide insights into the drug's structure and dynamics, which are highly correlated with biological activity. researchgate.net Studies on other glucocorticoids have shown how the substitution of functional groups alters structure and dynamics, providing a clearer picture of the structure-activity relationship (SAR). researchgate.net For clocortolone acetate (B1210297), further SAR studies could explore how the acetate ester at the C21 position, along with the chlorine at C9 and fluorine at C6, influences receptor binding affinity, metabolic stability, and skin penetration compared to other esters like the pivalate (B1233124). nih.gov Computational docking studies using glucocorticoid receptor models could further elucidate the structural determinants of its potency.
Research into the interaction between the drug, vehicle, and skin is also a key area for advanced characterization. mdpi.com Understanding how different formulations influence the permeation of clocortolone acetate through the stratum corneum is vital for optimizing its delivery and efficacy. mdpi.com Techniques like the vasoconstrictor assay can help establish differences in drug permeation based on vehicle composition. mdpi.com
Exploration of Novel Therapeutic Applications Beyond Dermatoses
While topical corticosteroids are primarily indicated for inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses medscape.com, future research may explore novel applications for this compound. The anti-inflammatory and immunosuppressive properties of corticosteroids suggest potential in other localized inflammatory conditions. Research into new delivery systems, such as nanoparticles, could facilitate targeted delivery of corticosteroids to specific skin layers or even to non-dermatological tissues accessible via topical application, potentially expanding their therapeutic scope. mdpi.com However, the primary focus for topical corticosteroids, including this compound, remains within the realm of inflammatory skin conditions.
Personalized Medicine Approaches for Topical Corticosteroid Therapy
The concept of personalized medicine in dermatology aims to tailor treatments based on individual patient characteristics, including their genetic makeup and the specific endotype of their disease. nih.gov While targeted therapies like monoclonal antibodies and small-molecule inhibitors have revolutionized the treatment of severe inflammatory skin diseases like atopic dermatitis and psoriasis, topical corticosteroids remain a first-line treatment for mild to moderate cases. nih.gov
Future research could investigate biomarkers that predict a patient's response to this compound, allowing for more precise patient selection and potentially improving treatment outcomes. nih.gov Identifying genetic factors that influence glucocorticoid receptor sensitivity or metabolism could help determine which patients are most likely to benefit from this compound and at what potency. drugbank.com Tailoring the choice of topical corticosteroid and formulation based on the specific characteristics of the patient's skin barrier and inflammatory pathways represents a key area for personalized medicine in topical corticosteroid therapy. mdpi.comnih.gov
Long-Term Safety and Efficacy Monitoring in Real-World Settings
While clinical trials provide valuable data on the efficacy and safety of topical corticosteroids over defined periods, there is a need for more long-term monitoring in real-world settings. springermedizin.debmj.comnih.gov Future studies involving this compound should aim to collect data on its long-term efficacy in maintaining disease control and its safety profile under typical clinical usage patterns. springermedizin.deoup.comresearchgate.net
Real-world evidence studies, including large observational cohorts and registries, can provide valuable insights into the long-term outcomes of using this compound for chronic or recurrent dermatoses. springermedizin.deresearchgate.net These studies can help assess the incidence of rare adverse effects and the impact of long-term use on skin integrity and systemic health in a diverse patient population. bmj.comnih.gov Furthermore, research into strategies for optimizing long-term topical corticosteroid use, such as intermittent therapy or combination approaches with non-steroidal agents, could enhance both efficacy and safety over time. nih.govoup.com
Q & A
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Adhere to FAIR principles:
- Findable : Deposit raw data in repositories (e.g., Zenodo) with DOI.
- Accessible : Share analytical protocols via protocols.io .
- Interoperable : Use standardized units (ICH guidelines).
- Reusable : Provide metadata (e.g., HPLC column lot numbers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
